(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid typically involves the protection of the hydroxyl groups of ribose followed by methylation and subsequent oxidation. One common method starts with methyl-2,3-O-isopropylidene-beta-D-ribofuranoside, which is then oxidized to form the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Serves as a precursor in the synthesis of antiviral agents and nucleoside analogues.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use, particularly in pharmaceutical applications.
Comparison with Similar Compounds
- Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside
- 2,3-O-Isopropylidene-D-ribose
- 1-Methoxy-2,3-O-isopropylidene-beta-D-ribofuranosyl-5-carboxylic acid
Uniqueness: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its protective isopropylidene group and methylation make it particularly useful in synthetic organic chemistry.
Properties
Molecular Formula |
C9H14O6 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3aR,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6-,8?/m1/s1 |
InChI Key |
BTFKDZSYIKUCGF-ABLAFXCMSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)C(OC2C(=O)O)OC)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C |
Origin of Product |
United States |
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